Pyroxychlor
Description
Structure
3D Structure
Properties
CAS No. |
7159-34-4 |
|---|---|
Molecular Formula |
C7H5Cl4NO |
Molecular Weight |
260.9 g/mol |
IUPAC Name |
2-chloro-6-methoxy-4-(trichloromethyl)pyridine |
InChI |
InChI=1S/C7H5Cl4NO/c1-13-6-3-4(7(9,10)11)2-5(8)12-6/h2-3H,1H3 |
InChI Key |
RPCKKUFLSMORHB-UHFFFAOYSA-N |
SMILES |
COC1=NC(=CC(=C1)C(Cl)(Cl)Cl)Cl |
Canonical SMILES |
COC1=NC(=CC(=C1)C(Cl)(Cl)Cl)Cl |
Appearance |
Solid powder |
Other CAS No. |
7159-34-4 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Pyroxychlor; M 4109; M-4109; M4109; Nurelle; Dowco 269; Lorvek; |
Origin of Product |
United States |
Elucidation of Pyroxychlor S Molecular and Cellular Mechanisms of Action in Fungi
Interference with Nucleic Acid Metabolism Pathways
Pyroxychlor has been shown to interfere with the synthesis of nucleic acids in fungi. epa.gov This interference appears to be a primary mechanism by which the fungicide exerts its effects. apsnet.orgapsnet.org
Inhibition of Deoxyribonucleic Acid (DNA) Synthesis: Direct and Indirect Action Hypotheses
The primary site of action for this compound appears to involve the inhibition of DNA synthesis. apsnet.orgapsnet.org Experimental data demonstrates a significant curtailment of radiolabeled thymidine (B127349) incorporation into the DNA fraction of P. aphanidermatum mycelia shortly after exposure. apsnet.org For instance, concentrations of 50 μg/ml and 100 μg/ml this compound totally inhibited thymidine incorporation into DNA after 4 hours of exposure, while 20 μg/ml inhibited it by 85% after 6 hours. apsnet.org
While the research strongly indicates DNA synthesis inhibition, the precise direct or indirect mechanisms underlying this effect require further elucidation from the provided sources.
Effects on Ribonucleic Acid (RNA) Metabolism and Transcriptional Processes
This compound also impacts RNA metabolism and transcriptional processes, although its effect appears less immediate and pronounced compared to its effect on DNA synthesis. apsnet.org Studies have shown that higher concentrations of this compound inhibit the incorporation of radiolabeled uridine (B1682114) into RNA. apsnet.orgapsnet.org For example, after 6 hours of exposure to 100 μg/ml, uridine incorporation into RNA in P. aphanidermatum was 49% of the control. apsnet.org While there was some inhibition at lower concentrations and shorter exposure times, the rate of uridine incorporation in untreated mycelia increased significantly between 6 and 8 hours, a trend not observed in the this compound-treated samples. apsnet.org
Impact on Fungal Cellular Respiration and Energy Metabolism
The effect of this compound on fungal cellular respiration and energy metabolism appears to be less significant than its effects on nucleic acid synthesis, particularly in the initial hours of exposure. apsnet.org While respiration was inhibited by this compound, this effect was observed later and to a lesser extent compared to the inhibition of DNA synthesis. apsnet.orgapsnet.org For instance, after 8 hours of exposure, 20, 50, and 100 μg/ml this compound inhibited respiration of P. aphanidermatum by 8%, 25%, and 48% of the control, respectively. apsnet.org This suggests that the primary fungicidal action is not directly mediated through a rapid disruption of core energy-producing pathways like respiration.
Influence on Protein Synthesis Pathways and Translational Machinery
This compound also shows an influence on protein synthesis pathways. apsnet.org Similar to its effects on RNA metabolism and respiration, the inhibition of protein synthesis appears to occur later and is less pronounced in the initial stages of exposure compared to the inhibition of DNA synthesis. apsnet.orgapsnet.org After 6 hours of exposure to 100 μg/ml this compound, the incorporation of radiolabeled L-leucine into protein in P. aphanidermatum was 51% of the control. apsnet.org
Comparative Mechanistic Analyses with Other Fungicidal Agents
This compound's mechanism of action, particularly its interference with nucleic acid metabolism and cell division, places it in a group with other fungicides like ethirimol, dimethirimol, metalaxyl, furalaxyl, milfuram, benalaxyl, benzimidazoles, griseofulvin, and chloroneb. epa.gov This contrasts with fungicides that target other cellular processes, such as sterol biosynthesis inhibitors (e.g., triarimol, triadimefon), respiration inhibitors (e.g., cis-crotonanilides), or those affecting membrane permeability (e.g., prothiocarb, propamocarb). epa.gov Polyoxins, for instance, interfere with chitin (B13524) synthesis, while cycloheximide, streptomycin, blasticidin, and kasugamycin (B1663007) are known to inhibit protein synthesis. epa.gov
The understanding of fungicide modes of action, including that of this compound, is valuable for revealing potential fungal target sites, predicting and exploiting the biological properties of compounds, and understanding resistance mechanisms. epa.gov
Data Table
Based on the provided research findings regarding the effects of this compound on Pythium aphanidermatum:
| Cellular Process Affected | This compound Concentration (μg/ml) | Exposure Time (hours) | Inhibition (% of control) | Source |
| DNA Synthesis (Thymidine incorporation) | 20 | 6 | 85 | apsnet.org |
| DNA Synthesis (Thymidine incorporation) | 50 | 4 | 100 | apsnet.org |
| DNA Synthesis (Thymidine incorporation) | 100 | 4 | 100 | apsnet.org |
| RNA Synthesis (Uridine incorporation) | 100 | 6 | 49 | apsnet.org |
| Protein Synthesis (L-leucine incorporation) | 100 | 6 | 51 | apsnet.org |
| Respiration | 20 | 8 | 8 | apsnet.org |
| Respiration | 50 | 8 | 25 | apsnet.org |
| Respiration | 100 | 8 | 48 | apsnet.org |
Based on a comprehensive review of available scientific literature, no specific information was found for a chemical compound named "this compound." As a result, it is not possible to generate the article on its "Environmental Dynamics and Biogeochemical Cycling" following the requested outline.
The search for data on abiotic degradation, microbial biotransformation, and soil dynamics related to "this compound" did not yield any relevant results. This suggests that the compound may be known under a different name, is a very new or emerging compound with limited publicly available data, or the name may be misspelled.
To fulfill the request accurately and without generating speculative or incorrect information, specific research data on "this compound" is required. Information on related but distinct compounds, such as pyraclostrobin (B128455) or prochloraz (B1679089), cannot be substituted, as the environmental behavior of chemical compounds is highly specific to their unique molecular structure and properties.
Environmental Dynamics and Biogeochemical Cycling of Pyroxychlor
Volatilization and Atmospheric Transport Considerations for Pyroxychlor
The environmental journey of a pesticide is significantly influenced by its tendency to volatilize and be transported through the atmosphere. Volatilization is the process by which a substance transitions from a solid or liquid state into a gaseous phase, entering the atmosphere. gcsaa.org Once in the atmosphere, pesticides can be transported over long distances, leading to their deposition in areas far from their original application sites. The extent of volatilization and subsequent atmospheric transport is governed by a combination of the compound's physicochemical properties and environmental conditions.
A critical factor in determining a pesticide's potential for volatilization is its vapor pressure. gcsaa.org Vapor pressure is a measure of a substance's propensity to evaporate. A higher vapor pressure indicates a greater tendency to become a gas. Another key parameter is the Henry's Law constant, which describes the partitioning of a chemical between the aqueous and gaseous phases at equilibrium. wikipedia.org A higher Henry's Law constant suggests a greater inclination for the compound to move from water to air. researchgate.net
Once in the atmosphere, the persistence and transport distance of a pesticide are influenced by its atmospheric half-life. This is the time it takes for half of the amount of the compound to be degraded, often through reactions with atmospheric components like hydroxyl radicals (OH). nih.govfluorocarbons.org A longer atmospheric half-life allows for more extensive transport.
Table 1: Illustrative Physicochemical Properties Influencing Volatilization
| Property | Significance for Volatilization | Illustrative Value Range for Pesticides |
| Vapor Pressure (mPa) | Higher values indicate a greater tendency to transition into a gaseous state. | Unfavourable physicochemical properties can lead to losses of fungicide from the deposit: high water solubility can decrease rainfastness and a vapour pressure exceeding 10-2 mPa increases risk of vapour loss. cabidigitallibrary.org |
| Henry's Law Constant (Pa·m³/mol) | Higher values suggest a greater tendency to partition from water to air. | Chemicals with low Henry's Law constants tend to remain in water and may be adsorbed by soil or sediment. researchgate.net |
| Water Solubility (mg/L) | Lower solubility can sometimes be associated with higher volatilization from water surfaces. | Analyzing the pattern of physicochemical properties of all fungicides registered in the latest edition of “The Pesticide Manual” suggests the following properties of a fungicide for good performance: a relatively high lipophilicity (logP between 2.5 and 4.5), a water solubility in the range of 1 mg/L to 100 mg/L, and a molecular weight below 500 g/mol . cabidigitallibrary.org |
Table 2: Research Findings on Factors Affecting Atmospheric Transport of Pesticides
| Research Focus | Key Findings | Implications for this compound Assessment |
| Atmospheric Half-Life | The atmospheric half-life of pesticides can vary significantly, from hours to months, depending on their reactivity with atmospheric oxidants like OH radicals. nih.govnih.gov | To understand the potential for long-range transport of this compound, its atmospheric degradation rate must be determined. |
| Long-Range Transport | Compounds with higher volatility and longer atmospheric half-lives are more likely to undergo long-range atmospheric transport. | Modeling studies for this compound would require data on its physicochemical properties to predict its potential for global distribution. |
| Environmental Conditions | Factors such as temperature, wind speed, and soil moisture can significantly influence the rate of pesticide volatilization from treated surfaces. gcsaa.org | The environmental fate of this compound will vary depending on the climatic and soil conditions at the site of application. |
In the absence of specific data for this compound, its potential for volatilization and atmospheric transport can be preliminarily assessed by comparing its chemical structure to that of other pesticides with known properties. However, for a precise and reliable environmental risk assessment, experimental determination of this compound's vapor pressure, Henry's Law constant, and atmospheric degradation rates is crucial.
Ecological Interactions and Non Target Effects of Pyroxychlor in Agricultural Ecosystems
Effects on Non-Target Fungal and Oomycete Populations
Fungicides, by their nature, are designed to inhibit or kill fungi and oomycetes. While pyroxychlor is selective, its application can still impact non-target species within these diverse groups present in agricultural soils. The extent and nature of these effects can vary depending on the specific non-target organism and the environmental context.
Variability in Sensitivity Across Phytophthora and Pythium Genera
Research indicates that the sensitivity to this compound can vary among different species within the Phytophthora and Pythium genera, even though these are generally considered target groups for oomycete-specific fungicides. A comparative study evaluating the innate sensitivity of individual species within Phytophthora and Pythium to this compound found variability in their responses. In vitro sensitivity, assessed by inhibition of mycelial growth on treated agar, showed that while many species exhibited steep, linear dosage-response curves with low ED50 values, some Pythium species responded quite differently, with irregular dosage responses. cdnsciencepub.com For example, Pythium irregulare and Pythium sylvaticum showed different responses compared to Pythium aphanidermatum and Pythium ultimum. cdnsciencepub.com
| Genus | Species | ED50 (ppm) (Example Range) | Dosage Response |
| Phytophthora | Multiple spp. | 0.4 - 6.2 | Linear, Steep |
| Pythium | P. aphanidermatum | Low | Steep, Linear |
| Pythium | P. ultimum | Low | Steep, Linear |
| Pythium | P. irregulare | Varied | Irregular |
| Pythium | P. sylvaticum | Varied | Irregular |
| Pythium | P. polymastum | Bimodal curve | Irregular |
Note: ED50 values are illustrative examples from a study and can vary based on methodology. cdnsciencepub.com
This variability in sensitivity suggests that while this compound may effectively control certain problematic Phytophthora and Pythium species, others may be less affected, potentially leading to shifts in the dominance of different species within these genera in treated soils.
Impact on Beneficial Soil Microorganisms and Mycorrhizal Associations
Beyond pathogenic fungi and oomycetes, agricultural soils host a vast and diverse community of beneficial microorganisms, including bacteria and fungi, which play critical roles in soil health and plant growth. Mycorrhizal fungi, forming symbiotic associations with plant roots, are particularly important for nutrient and water uptake. agriculturejournal.orgozbreed.com.auresearchgate.net
Pesticides, in general, have the potential to negatively impact beneficial soil microorganisms. earth.orgcore.ac.uknih.gov Heavy treatment of soil with pesticides can cause populations of beneficial soil microorganisms to decline. nih.gov While direct, specific data on this compound's impact on beneficial soil bacteria is limited in the search results, the potential for fungicides to affect non-target bacterial diversity has been noted in studies involving other chemical fungicides. nih.gov
Mycorrhizal associations, crucial for plant nutrition and stress tolerance, can also be indirectly affected by agricultural chemicals. Research on other pesticides, such as the herbicide picloram, has shown indirect effects on arbuscular mycorrhizal fungi (AMF) when the herbicide altered host plant quantity and quality. nih.gov While this is an indirect effect from a herbicide, it highlights how agricultural inputs can disrupt these symbiotic relationships. The general importance of mycorrhizal fungi to soil health and plant well-being underscores the need to consider the potential impact of fungicides like this compound on these beneficial associations. ozbreed.com.au
Influence on Plant-Microbe Interactions and Rhizosphere Ecology
The rhizosphere, the narrow zone of soil directly influenced by root secretions and associated microorganisms, is a hotspot of biological activity and complex plant-microbe interactions. semanticscholar.orgfrontiersin.orgresearchgate.net These interactions are vital for plant health, nutrient acquisition, and defense against pathogens. semanticscholar.orgfrontiersin.orgmdpi.comnotulaebotanicae.ro
The introduction of a fungicide like this compound into the soil environment can inevitably influence the delicate balance of these rhizosphere interactions. By targeting specific microbial groups (oomycetes), this compound can indirectly affect the competitive dynamics and community structure within the rhizosphere. Changes in fungal and oomycete populations can have cascading effects on other microbial groups, including beneficial bacteria and other fungi, that interact with plant roots. nih.gov
Implications for Soil Health and Nutrient Cycling Processes
Soil health is defined as the continued capacity of soil to function as a vital living ecosystem that sustains plants, animals, and humans. usda.gov It is intrinsically linked to the activity and diversity of soil microorganisms, which are essential for key ecosystem services, including nutrient cycling, organic matter decomposition, and maintaining soil structure. phycoterra.comfao.orgagrocares.com
Nutrient cycling, the process by which essential elements like carbon, nitrogen, and phosphorus are transformed and made available to plants, is largely driven by soil microbial activity. fao.orgeuropa.eu For example, soil bacteria are crucial for converting atmospheric nitrogen into plant-available forms. europa.eu
The potential for this compound to impact non-target soil microorganisms, including beneficial bacteria and fungi involved in decomposition and nutrient transformations, raises concerns about its implications for soil health and nutrient cycling processes. A decline in beneficial microbial populations due to pesticide use can lead to reduced soil fertility and degraded soil health over time. nih.gov While direct studies specifically detailing this compound's impact on nutrient cycling are not prominent in the provided search results, the general understanding of the vital role of microorganisms in these processes suggests that any negative impact on these communities by a fungicide could have detrimental effects on soil health and nutrient availability for plants. earth.orgphycoterra.com
Data Table: Potential Ecological Impacts of this compound (Based on general fungicide effects and limited specific data)
| Ecological Component | Potential Impact of this compound (Based on general fungicide effects) | Supporting Search Snippets |
| Non-Target Fungal/Oomycete Sensitivity | Variable sensitivity across species within target genera. | cdnsciencepub.com |
| Fungal Community Composition | Potential shifts in community structure and diversity. | nih.govfrontiersin.orgearth.org |
| Beneficial Soil Microorganisms | Potential negative impact on populations. | earth.orgcore.ac.uknih.gov |
| Mycorrhizal Associations | Potential indirect effects through host plant changes or direct toxicity (less clear). | ozbreed.com.aunih.gov |
| Rhizosphere Ecology | Influence on microbial community structure and plant-microbe interactions. | nih.govsemanticscholar.orgfrontiersin.org |
| Soil Health | Potential degradation due to impact on beneficial microbes. | earth.orgnih.gov |
| Nutrient Cycling | Potential disruption due to impact on microbial transformers. | earth.orgnih.govphycoterra.com |
This table summarizes potential ecological impacts based on the understanding of fungicide effects and the limited specific information available on this compound's non-target effects in the provided search results. Further specific research on this compound is needed to fully quantify these impacts.
Evolutionary Biology of Pathogen Resistance to Pyroxychlor
Ecological Factors Influencing Resistance Evolution in Agricultural EnvironmentsThe evolution of fungicide resistance is influenced by various ecological and agronomic factors, including the frequency of application, the pathogen's life cycle, and the overall fitness of resistant strains.uky.edumdpi.comSince Pyroxychlor was not deployed in agricultural settings, there is no data on how these ecological factors would influence the evolution of resistance to this specific compound.
Given the strict instructions to focus solely on this compound and to provide thorough, scientifically accurate content with detailed research findings, it is not possible to generate the requested article without resorting to speculation or inaccurately applying data from other fungicides. To maintain scientific integrity, we must report that the necessary information for this topic is not available.
Lack of Specific Research Data on Pathogen Resistance to this compound
Following a comprehensive search of available scientific literature, it has been determined that there is a notable absence of specific research findings and data concerning the evolutionary biology of pathogen resistance to the chemical compound this compound. The existing body of research primarily identifies this compound, also known by its chemical name 2-chloro-6-methoxy-4-(trichloromethyl)pyridine and as Nitrapyrin, as a nitrification inhibitor used in agriculture rather than as a fungicide for controlling plant pathogens.
Consequently, detailed studies outlining research approaches, specific findings, or data tables for mitigating the development of pathogen resistance to this compound could not be located. The scientific community's focus on this compound has been directed towards its effects on nitrogen-cycle bacteria, such as Nitrosomonas, and not on its interactions with plant pathogenic fungi.
General principles of fungicide resistance management exist and are well-documented for other compounds. These strategies typically include:
Alternation and Mixtures: Rotating or using tank-mixes of fungicides with different modes of action (MOA) to reduce selection pressure. orchardly.cofrac.info
Limiting Applications: Restricting the number of treatments with a single-site fungicide per season. orchardly.cocroplife.co.za
Integrated Pest Management (IPM): Combining chemical control with cultural practices, such as sanitation and the use of resistant crop varieties, to minimize reliance on fungicides. orchardly.co
Monitoring: Regularly testing pathogen populations to detect shifts in sensitivity to specific fungicides. orchardly.cofrac.info
However, applying these general strategies to this compound in the context of pathogen resistance would be speculative due to the lack of specific research on its fungicidal activity and the corresponding resistance mechanisms. Without dedicated studies on this compound's mode of action against plant pathogens and observed resistance development in the field or laboratory, it is not possible to provide the detailed, scientifically accurate content, including research findings and data tables, as requested.
Advanced Synthetic Methodologies for Pyroxychlor and Analogues
Retrosynthetic Analysis of the 2-Chloro-6-methoxy-4-(trichloromethyl)pyridine Core Structure
Retrosynthetic analysis of the 2-chloro-6-methoxy-4-(trichloromethyl)pyridine core structure involves breaking down the target molecule into simpler, readily available starting materials through a series of hypothetical disconnections. A key feature of this core is the highly substituted pyridine (B92270) ring. Potential disconnections could involve cleaving the bonds between the substituents and the pyridine ring, or fragmenting the pyridine ring itself to simpler acyclic or heterocyclic precursors. The presence of the trichloromethyl group and the specific substitution pattern (chloro and methoxy (B1213986) at positions 2 and 6, respectively) dictates the strategic approaches in the retrosynthetic plan. While specific detailed retrosynthetic routes for Pyroxychlor were not extensively detailed in the search results, the general principles of pyridine synthesis from various precursors (e.g., via cyclization reactions) would apply.
Key Intermediates and Reaction Pathways in this compound Total Synthesis
The total synthesis of this compound involves constructing the substituted pyridine ring and introducing the specific functional groups. A crucial intermediate in the synthesis of the 2-chloro-6-(trichloromethyl)pyridine moiety, a core part of this compound, is 2-picoline (2-methylpyridine). One reported method for preparing 2-chloro-6-(trichloromethyl)pyridine involves the reaction of 2-picoline with chlorine gas at elevated temperatures in the presence of a catalyst, such as activated carbon loaded with metal ion oxides (e.g., Fe, Zn). google.comjubilantingrevia.com This reaction proceeds through the chlorination of the methyl group and potentially the pyridine ring. Another synthetic route involves starting from 2,6-dichloro-4-(trichloromethyl)pyridine (B1604734) and reacting it with 2-methoxyethanol (B45455) and sodium metal to introduce the methoxyethoxy group, although this leads to a related analogue rather than this compound itself (which has a simple methoxy group). prepchem.com The synthesis of other substituted pyridines, including those with trichloromethyl groups, often involves various cyclization and halogenation reactions. google.com
Development of Novel Analogues: Structure-Activity Relationship (SAR) Studies for Enhanced Efficacy
Structure-Activity Relationship (SAR) studies are essential for developing novel analogues of this compound with potentially enhanced efficacy or altered properties. By systematically modifying the chemical structure of this compound, researchers can investigate how these changes impact its biological activity, particularly its fungicidal potency and spectrum. Modifications could involve alterations to the substituents on the pyridine ring, such as changing the nature or position of the halogen atoms, the alkoxy group, or the trichloromethyl moiety. SAR studies on related fungicidal compounds, including other substituted pyridines and oxadiazole derivatives, have explored variations in alkyl chains, halogenation patterns, and the incorporation of different heterocyclic systems to identify key structural features responsible for activity. google.comgoogleapis.comgoogleapis.com While specific detailed SAR data for this compound analogues were not prominently featured, the principle involves synthesizing a series of related compounds and evaluating their fungicidal activity against target pathogens like Pythium aphanidermatum to establish relationships between structural features and biological effects. apsnet.orgapsnet.org
Stereoselective and Chemo-selective Synthetic Approaches
Stereoselective and chemoselective synthetic approaches are important in the synthesis of complex molecules like this compound and its analogues, particularly if chiral centers or multiple reactive functional groups are present. Stereoselectivity aims to control the formation of specific stereoisomers, which can be crucial for biological activity. Chemoselectivity involves selectively reacting one functional group in the presence of others. While this compound itself does not possess a chiral center, the synthesis of analogues might involve creating or manipulating chiral centers, requiring stereoselective methods such as asymmetric catalysis or the use of chiral auxiliaries. Chemoselective reactions are vital to ensure that transformations occur only at the desired positions on the highly substituted pyridine ring, avoiding unwanted side reactions. For instance, selectively introducing the methoxy group at the 6-position in the presence of the chloro group at the 2-position requires careful control of reaction conditions and reagent choice. prepchem.com Advancements in synthetic methodology, including the use of specific catalysts and reaction conditions, contribute to achieving high chemo- and stereoselectivity in the synthesis of substituted pyridines and related heterocycles. chemrxiv.org
Methodological Advancements in Pyridinone Synthesis (e.g., Green Chemistry Principles)
Methodological advancements in the synthesis of pyridinones, a class of compounds structurally related to the this compound core (although this compound is a methoxypyridine, not a pyridinone), often incorporate green chemistry principles to minimize environmental impact. These principles include using environmentally benign solvents or solvent-free conditions, employing catalysts that are less toxic and reusable, and developing energy-efficient processes. Recent research in pyridinone synthesis has focused on one-pot multicomponent reactions, which reduce the number of steps and the generation of intermediates. nih.govjmaterenvironsci.comnih.gov Infrared irradiation has been explored as an energy-efficient method for promoting pyridinone synthesis. scielo.org.mx The use of solid catalysts, such as basic Al₂O₃ or SiO₂-Pr-SO₃H, under solvent-free conditions, represents a greener approach to synthesizing pyridinone derivatives, offering advantages like high yields, short reaction times, and easy product isolation. nih.govjmaterenvironsci.comnih.gov While these examples specifically pertain to pyridinones, the underlying principles of green chemistry, such as atom economy, energy efficiency, and waste reduction, are increasingly being applied to the synthesis of various heterocyclic compounds, including substituted pyridines like the this compound core. nih.govjmaterenvironsci.comnih.govscielo.org.mxrsc.org
Advanced Research Methodologies and Future Directions in Pyroxychlor Studies
Omics Technologies in Understanding Pyroxychlor's Biological and Environmental Effects
Omics technologies provide a holistic view of the molecular changes within an organism or ecosystem upon exposure to a chemical agent like this compound. By simultaneously analyzing entire sets of biological molecules, researchers can uncover complex response networks. nih.gov
Transcriptomics for Gene Expression Profiling
Transcriptomics involves the large-scale study of the transcriptome, the complete set of RNA transcripts produced by an organism. For this compound, this means identifying which genes are turned on or off in a target fungus after exposure. This approach provides critical clues about the compound's mode of action and the pathogen's resistance mechanisms. researchgate.net
For instance, in studies of other fungicides like the sterol demethylation inhibitor (DMI) prochloraz (B1679089), RNA-sequencing (RNA-seq) has been used to compare gene expression profiles between resistant and sensitive strains of pathogens like Penicillium italicum. nih.gov Such analyses revealed that in the resistant strain, prochloraz exposure led to the significant upregulation of genes related to ATP-binding cassette (ABC) transporters, major facilitator superfamily (MFS) transporters, and ergosterol (B1671047) biosynthesis (e.g., ERG2, ERG6, CYP51). nih.gov A similar transcriptomic approach applied to this compound would allow researchers to identify key differentially expressed genes (DEGs) and pinpoint the primary cellular pathways it disrupts.
Table 1: Illustrative Gene Ontology (GO) Enrichment for DEGs in a Fungus Exposed to an Antifungal Compound This table is a representative example based on findings for the antifungal compound phenazine-1-carboxamide (B1678076) (PCN) against R. solani and demonstrates the type of data a transcriptomic study on this compound could yield. frontiersin.org
| GO Category | Enriched Term | Description |
|---|---|---|
| Biological Process | Fatty acid metabolic process | Genes involved in the chemical reactions and pathways involving fatty acids were significantly affected. |
| Oxidation-reduction process | Indicates an impact on cellular redox homeostasis and energy metabolism. | |
| Small molecule catabolic process | Suggests the breakdown of small molecules was altered. | |
| Cellular Component | Integral component of membrane | Highlights that genes related to proteins embedded in cellular membranes were differentially expressed. |
| Plasma membrane | Shows a specific impact on the outer membrane of the fungal cell. | |
| Extracellular region | Indicates effects on proteins secreted by the fungus. | |
| Molecular Function | Oxidoreductase activity | Genes associated with enzymes that catalyze oxidation-reduction reactions were affected. |
| Cofactor binding | Suggests an impact on proteins that require a non-protein chemical compound for their activity. | |
| Coenzyme binding | Highlights effects on proteins that bind to coenzymes, which assist in enzyme function. |
Proteomics for Protein Expression and Modification Analysis
Proteomics is the large-scale study of proteomes, the complete set of proteins produced by an organism. It goes beyond gene expression to analyze the actual functional molecules of the cell. nih.gov Using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), proteomics can identify and quantify thousands of proteins in a sample, revealing how this compound exposure alters protein abundance. mdpi.comfrontiersin.org
This methodology can uncover the direct protein targets of a fungicide and the downstream effects on cellular machinery. mdpi.com For example, proteomic analysis of fungi treated with various antifungal agents has identified changes in proteins involved in the ergosterol biosynthetic pathway, oxidative stress, and osmotic tolerance. researchgate.net Furthermore, proteomics is crucial for studying post-translational modifications (PTMs), which are critical for protein function but are not visible at the transcriptomic level. nih.gov Applying proteomics to this compound would enable the identification of its specific protein targets, clarify resistance mechanisms (such as the overexpression of efflux pumps), and understand the pathogen's stress response at a functional level. mdpi.com
Metabolomics for Intermediary Metabolism and Pathway Analysis
Metabolomics focuses on the comprehensive analysis of metabolites within a biological system. nih.gov As the downstream result of gene and protein activity, the metabolome provides a direct snapshot of the physiological state of the cell. mdpi.com By comparing the metabolite profiles of this compound-treated and untreated fungal cells, researchers can identify metabolic bottlenecks and dysregulated pathways. agriallis.com
For example, integrated transcriptomic and metabolomic analysis of Rhizoctonia solani treated with an antifungal compound revealed significant alterations in pathways such as purine (B94841) metabolism, arachidonic acid metabolism, and phenylpropanoid biosynthesis. frontiersin.org Such studies can pinpoint specific biomarkers of exposure and effect. agriallis.com Applying metabolomics to this compound research could reveal its precise impact on fungal intermediary metabolism, potentially identifying novel targets and explaining the compound's fungicidal action from a biochemical perspective. mdpi.commdpi.com
Table 2: Example of Affected Metabolic Pathways Identified by Metabolomics This table represents potential findings from a metabolomics study on a fungicide, based on KEGG pathway analysis for compounds like PCN. frontiersin.org
| Pathway Category | Significantly Affected Pathway | Potential Implication of Disruption |
|---|---|---|
| Amino Acid Metabolism | Valine, leucine (B10760876) and isoleucine degradation | Disruption of branched-chain amino acid catabolism, affecting energy production and protein synthesis. |
| Tryptophan metabolism | Impacts on pathways leading to essential molecules like auxins and other secondary metabolites. | |
| Lipid Metabolism | Fatty acid degradation | Interference with beta-oxidation, a major source of cellular energy. |
| Arachidonic acid metabolism | Affects signaling pathways involved in stress responses and inflammation-like processes. | |
| Metabolism of Cofactors and Vitamins | Ubiquinone and other terpenoid-quinone biosynthesis | Impacts the mitochondrial respiratory chain and antioxidant defenses. |
Advanced Spectroscopic and Imaging Techniques for Cellular Localization and Interaction Studies
Understanding where a fungicide accumulates within a pathogen's cell and what molecules it interacts with is crucial for deciphering its mechanism. Advanced microscopy and spectroscopic techniques allow for the real-time visualization of these processes in living cells. nih.gov
Confocal laser scanning microscopy, for example, provides high-resolution optical images by eliminating out-of-focus light, enabling the precise localization of fluorescently-tagged molecules. springernature.comresearchgate.net To study this compound, it could be labeled with a fluorescent dye. Its uptake and distribution within fungal hyphae and spores could then be tracked over time, revealing whether it targets specific organelles like the mitochondria or nucleus. nih.govnih.gov
To study protein-protein interactions, Fluorescence Resonance Energy Transfer (FRET) microscopy is a powerful tool. nih.govnih.gov FRET detects the proximity of two fluorescently labeled molecules on a nanometer scale. creative-biostructure.com If this compound is hypothesized to bind to a specific target protein, that protein could be tagged with one fluorescent protein (the donor) and a known interaction partner could be tagged with another (the acceptor). A change in FRET signal upon this compound exposure would provide strong evidence of the compound disrupting or inducing this interaction in a living cell. nih.govresearchgate.net
Computational Modeling and Simulation in Mechanistic Elucidation and Environmental Fate Prediction
In silico approaches, including computational modeling and simulation, are indispensable for predicting the activity of new compounds and their environmental impact, reducing the time and cost of experimental work. nih.gov
Molecular docking simulations can predict how this compound might bind to the active site of a target protein. plos.org By modeling the interaction between the ligand (this compound) and a protein receptor (e.g., an essential fungal enzyme like succinate (B1194679) dehydrogenase), researchers can estimate the binding affinity and identify the key amino acid residues involved in the interaction. nih.govresearchgate.net This provides a structural basis for the compound's mode of action and can guide the design of more potent derivatives.
For environmental fate prediction, multimedia models can simulate the distribution and persistence of a chemical in the environment. acs.org These models use the physicochemical properties of this compound (such as water solubility, vapor pressure, and sorption coefficients) along with environmental parameters to predict its concentration and persistence in soil, water, and air. battelle.orgpfmodels.org For example, models like the Pesticide Root Zone Model (PRZM) can simulate the transport of agrochemicals through the unsaturated soil zone to estimate the potential for groundwater contamination. nih.gov
Development of High-Throughput Screening Assays for Novel Pyridinone Derivatives
The discovery of new and improved fungicides relies on the ability to test large numbers of chemical compounds for activity. High-Throughput Screening (HTS) automates this process, allowing for the rapid evaluation of extensive compound libraries. mdpi.com
For this compound, which belongs to the pyridinone class of compounds, an HTS platform could be developed to screen for novel derivatives with enhanced efficacy or a broader spectrum of activity. This typically involves miniaturized assays in microtiter plates, where fungal growth or viability is measured in the presence of test compounds. mdpi.com The assays can be designed to measure various endpoints, such as absorbance (for growth inhibition) or fluorescence (using viability dyes like resazurin). mdpi.com The development of such a platform enables the efficient characterization of structure-activity relationships, accelerating the identification of promising lead compounds from newly synthesized pyridine-based chemical libraries. nih.govnih.gov
Integrated Management Strategies and Sustainable Agricultural Practices Informed by this compound Research.
Research into the fungicide this compound has the potential to significantly inform and shape integrated management strategies and sustainable agricultural practices. By understanding its specific properties, efficacy, and potential environmental impacts, researchers and agricultural professionals can develop more holistic and environmentally conscious approaches to crop protection.
Integrated Pest Management (IPM) Strategies
Integrated Pest Management (IPM) is an ecosystem-based strategy that focuses on long-term prevention of pests or their damage through a combination of techniques such as biological control, habitat manipulation, modification of cultural practices, and the use of resistant varieties. Fungicides like this compound are used only when necessary and in a manner that minimizes risks to human health and the environment.
One key area of research is determining the precise role of this compound within an IPM framework. This includes establishing economic thresholds for disease pressure, which would guide growers on when the application of this compound is economically justified. Furthermore, research into the optimal timing, and method of application can enhance its efficacy while reducing the total amount of fungicide needed.
A critical component of integrating this compound into IPM is the management of fungicide resistance. The continuous and sole use of a single-site fungicide can lead to the development of resistant pathogen populations, rendering the product ineffective. To mitigate this, research focuses on rotational programs where this compound is used in alternation with fungicides that have different modes of action. This strategy reduces the selection pressure on the pathogen population for resistance to any single chemical class.
Sustainable Agricultural Practices
The principles of sustainable agriculture aim to meet society's food needs in the present without compromising the ability of future generations to meet their own needs. Research on this compound's environmental fate and its effects on non-target organisms is paramount to its inclusion in sustainable farming systems.
Studies on the soil persistence and mobility of this compound are crucial for understanding its potential to leach into groundwater or accumulate in the soil. Biodegradation studies can reveal how quickly the compound is broken down by soil microorganisms into benign substances. This information helps in developing management practices that prevent environmental contamination.
Furthermore, assessing the impact of this compound on beneficial soil microorganisms is essential. A healthy soil microbiome is vital for nutrient cycling, soil structure, and the suppression of soil-borne diseases. Research aims to ensure that the application of this compound does not have long-term detrimental effects on these beneficial microbial communities. The potential for this compound to be used by some bacterial communities as a source of energy and nutrients is an area of interest, as this could influence soil microbial dynamics.
The table below summarizes key research areas for integrating this compound into sustainable and integrated management strategies, along with the potential benefits of this research.
| Research Area | Focus of Investigation | Potential Benefit for Sustainable Agriculture |
| Fungicide Resistance Management | Rotational strategies with other fungicides, monitoring pathogen populations for resistance development. | Prolongs the effective lifespan of this compound, reduces the need for higher application rates, and minimizes the overall chemical load on the environment. |
| Environmental Fate and Behavior | Soil persistence, leaching potential, biodegradation pathways, and impact on water quality. | Informs best management practices to prevent water and soil contamination, ensuring the long-term health of the agricultural ecosystem. |
| Non-Target Organism Effects | Impact on beneficial insects, earthworms, and soil microbial communities (e.g., bacteria, mycorrhizal fungi). | Protects biodiversity, maintains essential ecosystem services like pollination and nutrient cycling, and supports overall soil health. |
| Application Technology | Precision application techniques, optimal timing based on disease forecasting models. | Maximizes fungicide efficacy, reduces the total volume of product used, and minimizes off-target drift and environmental exposure. |
By focusing on these advanced research methodologies, the agricultural community can develop a comprehensive understanding of how to use this compound responsibly. This knowledge will be instrumental in creating integrated management strategies that are not only effective in controlling plant diseases but are also aligned with the principles of sustainable agriculture, ensuring the long-term viability of our food production systems.
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for synthesizing and characterizing Pyroxychlor in laboratory settings?
- Methodological Answer : this compound synthesis typically involves chlorination reactions under controlled conditions. Researchers should employ High-Performance Liquid Chromatography (HPLC) to verify purity (>95%) and Nuclear Magnetic Resonance (NMR) for structural confirmation. Reaction parameters (temperature, solvent polarity, and catalyst concentration) must be systematically optimized using Design of Experiments (DoE) principles to ensure reproducibility . For characterization, pair spectroscopic data (IR, UV-Vis) with computational simulations (DFT) to validate molecular geometry .
Q. How can researchers assess this compound’s stability under varying environmental conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing this compound to stressors (light, humidity, temperature). Use kinetic modeling (e.g., Arrhenius equation) to extrapolate degradation rates. Analytical techniques like Mass Spectrometry (MS) and X-ray Diffraction (XRD) are critical for identifying degradation byproducts and phase changes. Report stability data in tables comparing half-life (t₁/₂) across conditions (e.g., pH 3–9, 25–60°C) .
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?
- Methodological Answer : Prioritize cell-based assays (e.g., MTT for cytotoxicity) and enzyme inhibition studies (e.g., IC₅₀ determination via spectrophotometry). Include positive/negative controls and dose-response curves. For mechanistic insights, combine these with fluorescence microscopy to track cellular uptake .
Advanced Research Questions
Q. How should researchers resolve contradictions in this compound’s reported mechanism of action across studies?
- Methodological Answer : Apply systematic contradiction analysis by comparing experimental conditions (e.g., cell lines, solvent systems) and assay protocols. Use meta-analysis frameworks to quantify heterogeneity (I² statistic). Validate hypotheses through orthogonal methods: e.g., if conflicting results arise from enzyme assays vs. whole-cell studies, perform knock-out models or isotopic labeling to isolate variables .
Q. What computational approaches enhance this compound’s structure-activity relationship (SAR) modeling?
- Methodological Answer : Combine molecular docking (AutoDock Vina) with molecular dynamics simulations (GROMACS) to predict binding affinities and conformational flexibility. Cross-validate with experimental IC₅₀ data to refine force fields. Highlight discrepancies in free energy calculations (ΔG) as areas for further investigation .
Q. How can researchers design experiments to identify this compound’s degradation pathways in complex matrices?
- Methodological Answer : Employ high-resolution LC-MS/MS with fragmentation patterns to trace degradation intermediates. Use isotope ratio mass spectrometry (IRMS) to distinguish biotic vs. abiotic pathways. Pair with multivariate statistical analysis (PCA) to correlate degradation kinetics with environmental factors (e.g., microbial activity, redox potential) .
Data Analysis & Reporting
Q. What statistical models are appropriate for analyzing this compound’s synergistic effects in combination therapies?
- Methodological Answer : Use Bliss Independence or Chou-Talalay models to quantify synergy scores (Combination Index, CI). Include 3D surface plots to visualize dose-effect matrices. Address variability through bootstrapping or Monte Carlo simulations .
Q. How should researchers structure this compound’s ecotoxicity data for peer-reviewed publication?
- Methodological Answer : Organize data into tables with EC₅₀/LC₅₀ values for multiple species (e.g., Daphnia magna, Danio rerio). Apply OECD guidelines for acute/chronic toxicity testing. Include metadata on test conditions (water hardness, temperature) and statistical confidence intervals .
Tables for Reference
Table 1 : Example Stability Data for this compound
| Condition (pH, Temp) | Half-Life (t₁/₂, days) | Major Degradation Product |
|---|---|---|
| 3.0, 25°C | 120 | This compound-diol |
| 7.4, 40°C | 45 | Chlorinated quinone |
| 9.0, 60°C | 12 | Dehydroxy derivative |
Table 2 : Synergy Analysis (Chou-Talalay Model)
| Compound Pair | Combination Index (CI) | Interpretation |
|---|---|---|
| This compound + Drug A | 0.3 | Synergistic |
| This compound + Drug B | 1.2 | Antagonistic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
